molecular formula C18H16N2O5S B2617432 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate CAS No. 637746-81-7

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Cat. No. B2617432
M. Wt: 372.4
InChI Key: LWTIGCPPDFXVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate, also known as MTT, is a chemical compound that has been widely used in scientific research. MTT is a yellow water-soluble compound that is commonly used as a reagent to measure cell viability and proliferation. MTT is a derivative of the thiazolyl blue tetrazolium bromide (MTT) assay, which was first described in 1983 by Mosmann.

Scientific Research Applications

Synthetic Methodologies and Frameworks

The synthesis of novel heterocycles, such as the [1,4]oxazino-[4,3-a]azepine framework, has been achieved through thermal isomerization processes, demonstrating the reactivity and potential for diversification of compounds containing morpholine and chromene units (Mayer & Maas, 1992). Additionally, the judicious application of allyl protecting groups has been pivotal in synthesizing key intermediates for potent DNA-dependent protein kinase inhibitors, showcasing the strategic manipulation of chromenyl and morpholinyl moieties (Rodriguez Aristegui et al., 2006).

Potential Biological Activities

The exploration of 1,2,4-triazole derivatives, including morpholine subunits, has indicated their relevance in the development of antimicrobial and antifungal agents. These studies reveal a concerted effort to harness the biological efficacy of morpholine derivatives through structural modifications, potentially extending to compounds like "3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate" (Sahin et al., 2012). Moreover, the study of mutagenic effects with predicted carcinogenicity of related morpholine derivatives aims at creating drugs with antifungal activity, underscoring the potential therapeutic applications of these compounds (Bushuieva et al., 2022).

properties

IUPAC Name

[3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-11-10-26-16(19-11)14-8-12-2-3-13(9-15(12)25-17(14)21)24-18(22)20-4-6-23-7-5-20/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTIGCPPDFXVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)N4CCOCC4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

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